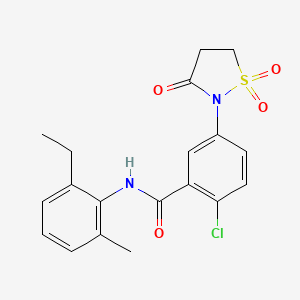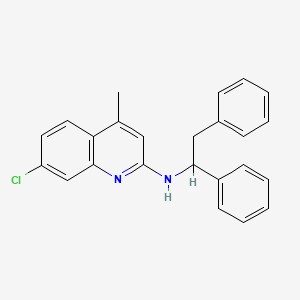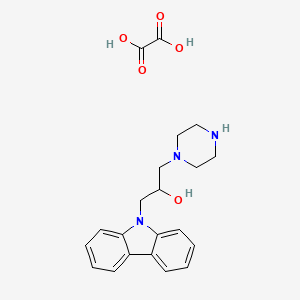![molecular formula C20H24N2O5S2 B4891467 3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4891467.png)
3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a prodrug that can be metabolized to release a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in many physiological processes.
科学研究应用
BPP has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of glaucoma, a condition characterized by increased intraocular pressure that can lead to vision loss. BPP has been shown to effectively lower intraocular pressure by inhibiting carbonic anhydrase, which reduces the production of aqueous humor in the eye.
BPP has also been studied for its potential applications in cancer treatment. Carbonic anhydrase is overexpressed in many types of cancer, and its inhibition can lead to reduced tumor growth and metastasis. BPP has been shown to effectively inhibit carbonic anhydrase in cancer cells, making it a promising candidate for further research.
作用机制
BPP acts as a prodrug that is metabolized to release a potent carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase, BPP reduces the production of bicarbonate and protons, which can have a range of physiological effects.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by BPP can have a range of biochemical and physiological effects. In addition to reducing intraocular pressure and inhibiting tumor growth, BPP has also been shown to have anti-inflammatory and neuroprotective effects. BPP has been shown to reduce inflammation in animal models of inflammatory bowel disease and to protect neurons from damage in animal models of Parkinson's disease.
实验室实验的优点和局限性
BPP has several advantages for use in lab experiments. It is a potent and specific inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. BPP is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also limitations to the use of BPP in lab experiments. BPP is a prodrug that requires metabolism to release its active form, which can complicate experiments and make it difficult to control the dose and timing of the inhibitor. Additionally, BPP has a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on BPP. One area of interest is in the development of new carbonic anhydrase inhibitors based on the structure of BPP. By modifying the structure of BPP, it may be possible to create more potent and selective inhibitors that can be used in a range of applications.
Another area of interest is in the development of new applications for BPP. While BPP has shown promise in the treatment of glaucoma and cancer, there may be other conditions where its inhibition of carbonic anhydrase could be beneficial. Additionally, BPP may have applications in fields beyond medicine, such as in the development of new materials or catalysts.
Conclusion:
In conclusion, BPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a prodrug that can be metabolized to release a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in many physiological processes. BPP has been extensively studied for its potential applications in the treatment of glaucoma and cancer, as well as for its anti-inflammatory and neuroprotective effects. While there are limitations to the use of BPP in lab experiments, it remains a valuable tool for studying the role of carbonic anhydrase in various physiological processes. There are also several future directions for research on BPP, including the development of new carbonic anhydrase inhibitors and the exploration of new applications for the compound.
合成方法
The synthesis of BPP involves several steps. First, 4-aminobenzenesulfonamide is reacted with pyrrolidine-1-sulfonyl chloride to form N-[4-(1-pyrrolidinylsulfonyl)phenyl]sulfonamide. Next, this compound is reacted with benzylsulfonyl chloride in the presence of a base to form 3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide. The final product is then purified using column chromatography.
属性
IUPAC Name |
3-benzylsulfonyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c23-20(12-15-28(24,25)16-17-6-2-1-3-7-17)21-18-8-10-19(11-9-18)29(26,27)22-13-4-5-14-22/h1-3,6-11H,4-5,12-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFGLFPYYIODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)
![2-(4-morpholinyl)-N-(4-{5-[(4-morpholinylacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B4891390.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)


![diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B4891428.png)
![2-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891443.png)
![5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891447.png)
![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)

![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4891470.png)
![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)

